molecular formula C12H14O3 B8758362 Methyl 4-(3-oxobutyl)benzoate CAS No. 74248-99-0

Methyl 4-(3-oxobutyl)benzoate

Cat. No. B8758362
CAS RN: 74248-99-0
M. Wt: 206.24 g/mol
InChI Key: RFKQUJVVAPULID-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxobutyl)benzoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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properties

CAS RN

74248-99-0

Product Name

Methyl 4-(3-oxobutyl)benzoate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-(3-oxobutyl)benzoate

InChI

InChI=1S/C12H14O3/c1-9(13)3-4-10-5-7-11(8-6-10)12(14)15-2/h5-8H,3-4H2,1-2H3

InChI Key

RFKQUJVVAPULID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-(4-hydroxycarbonylphenyl)ethyl ketone was esterified by reaction with methyl alcohol and hydrochloric acid to provide methyl 2-(4-methoxycarbonylphenyl)ethyl ketone. The ketone was condensed with optically active S-α-methylbenzylamine, and the imine which was formed was reduced to provide N-(α-methylbenzyl)-1-methyl-3-(4-methoxycarbonylphenyl)propylamine. The amine was converted to the hydrochloride salt, and fractional crystallization of the salt thus formed afforded optically active S-N-(α-methylbenzyl)-1-methyl-3-(4-methoxycarbonylphenyl)propylaminium chloride. M.P. 198°-205° C. [α]D -81.2° (MeOH).
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Synthesis routes and methods II

Procedure details

To a solution of methyl-4-bromobenzoate (1.0 g, 4.65 mmol) in triethylamine (13 mL) was added 3-buten-2-ol (1 mL, 11.63 mmol), palladium (II) acetate (0.104 g, 0.465 mmol), and then triphenylphosphine (0.244 g, 0.93 mmol). The reaction was stirred in a 75° C. oil bath overnight under nitrogen atmosphere. Monitoring by TLC (3:1 hexane:ethyl acetate) showed the product and aryl bromide. The reaction was cooled to room temperature and then concentrated. Water was then added followed by extraction with ethyl acetate. The organic layer was washed with water and brine, dried over Na2SO4, filtered and concentrated. The crude product was purified by flash column chromatography (5:1 to 3:1 hexane:ethyl acetate) to obtain the product (250 mg, 26% yield). 1H NMR (600 MHz, CDCl3): δ 7.95 (d, 2H, J=8.4 Hz), 7.25 (d, 2H, J=8.4 Hz), 3.90 (s, 3H), 2.95 (t, 2H, J=7.45 Hz), 2.77 (t, 2H, J=7.68 Hz), 2.14 (s, 3H).
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[Compound]
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aryl bromide
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Yield
26%

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